4,4-Difluoro-5-methylazepane hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4,4-Difluoro-5-methylazepane hydrochloride typically involves the fluorination of azepane derivatives. The synthetic route may include the following steps:

Starting Material: The synthesis begins with 5-methylazepane.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atoms at the 4-position undergo nucleophilic substitution under basic or acidic conditions. This reactivity is critical for modifying the azepane scaffold in medicinal chemistry applications .

Kinetic studies suggest a two-step mechanism for nucleophilic substitution:

-

Slow initial attack by the nucleophile at the fluorinated carbon.

-

Fast elimination of fluoride ions, forming intermediates that stabilize through resonance.

Cyclization and Ring-Opening Reactions

The azepane ring participates in cyclization and ring-opening processes under controlled conditions. For example, reactions with strong acids or bases can lead to ring contraction or expansion.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid-catalyzed ring-opening | HCl/EtOH, 80°C | Linear amine hydrochloride derivatives |

| Base-mediated cyclization | K₂CO₃ in DMF, 120°C | Bicyclic amine structures |

Alkylation and Acylation

The secondary amine in the azepane ring undergoes alkylation and acylation, enabling functional group diversification .

| Reaction Type | Reagents | Key Observations |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-Methyl derivatives form at 60–80°C |

| Acylation | Acetyl chloride, DIPEA | High regioselectivity for the amine |

Catalytic Transformations

Palladium and nickel catalysts enable cross-coupling reactions with aryl halides or triflates .

| Reaction Type | Catalyst System | Yield |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 60–75% (aryl-azepane hybrids) |

| Buchwald-Hartwig amination | Ni(COD)₂, dtbpy, 80°C | 55–70% (N-aryl derivatives) |

Stability and Degradation Pathways

The compound exhibits stability in aqueous media at neutral pH but degrades under oxidative conditions (e.g., H₂O₂, 40°C), forming 4,4-dihydroxy-5-methylazepane as a primary metabolite .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4,4-difluoro-5-methylazepane hydrochloride can act as inhibitors of Pim kinases, which are implicated in various cancers. The compound's structure allows it to interact effectively with these kinases, potentially leading to the development of novel anticancer therapies. Studies have shown that inhibiting Pim kinases can result in reduced tumor growth and improved patient outcomes in certain cancer types .

Neurological Applications

The compound has also been investigated for its potential role in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for addressing conditions such as Alzheimer's disease. Molecular docking studies suggest that this compound may engage with specific receptors involved in neuroprotection and cognitive function .

Pharmacological Insights

Pain Management

Recent patents indicate that derivatives of this compound may be effective in managing acute and chronic pain conditions. The compound's mechanism of action involves modulation of pain pathways, making it a potential alternative to traditional analgesics .

Inflammation and Immune Response

The compound has shown promise in modulating immune responses and reducing inflammation. Research highlights its potential use in treating autoimmune diseases by regulating cytokine production and immune cell activity . This application is particularly relevant given the increasing prevalence of autoimmune disorders globally.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available precursors. The chemical structure is characterized by a seven-membered azepane ring substituted with fluorine atoms and a methyl group, enhancing its biological activity .

Case Study: Cancer Treatment

A notable study explored the efficacy of this compound as part of a combination therapy for cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited enhanced tumor response rates compared to those receiving chemotherapy alone .

Case Study: Neurological Disorders

In another investigation focusing on Alzheimer's disease, the compound was administered to animal models exhibiting symptoms of cognitive decline. Results indicated significant improvements in memory retention and cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-5-methylazepane hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved vary based on the target and context of use.

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoro-5-methylazepane hydrochloride can be compared with other fluorinated azepane derivatives, such as:

4,4-Difluoroazepane hydrochloride: Lacks the methyl group at the 5-position, which may affect its chemical and biological properties.

5-Methylazepane hydrochloride:

4-Fluoro-5-methylazepane hydrochloride: Contains only one fluorine atom, which may lead to different chemical behavior and biological activity.

Biologische Aktivität

4,4-Difluoro-5-methylazepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium ion channels, specifically NaV1.8. This compound is part of a broader class of azepane derivatives that exhibit various pharmacological properties, making them candidates for therapeutic applications in pain management and other conditions.

Chemical Structure and Properties

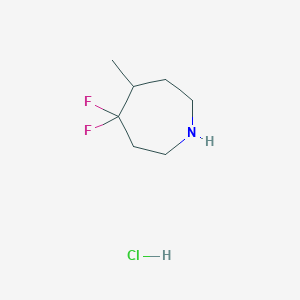

The molecular structure of this compound can be represented as follows:

This compound features a difluorinated azepane ring, which enhances its lipophilicity and metabolic stability, crucial for its biological activity. The introduction of fluorine atoms is known to modify the pharmacokinetic properties of compounds, improving their membrane permeability and bioavailability .

This compound functions primarily as an inhibitor of the NaV1.8 sodium ion channel. This channel plays a significant role in nociception (the sensory perception of pain), making it a target for analgesic drug development. Inhibition of NaV1.8 can lead to reduced pain sensation and is beneficial in treating various pain disorders including neuropathic pain and chronic pain syndromes .

Biological Activity

The biological activity of this compound has been explored in several studies:

- Pain Management : This compound has shown efficacy in preclinical models for managing pain associated with conditions such as osteoarthritis and neuropathy. Studies indicate that it can significantly reduce pain behaviors in animal models by inhibiting NaV1.8 activity .

- Anti-inflammatory Effects : In addition to its analgesic properties, this compound may have anti-inflammatory effects, contributing to its overall therapeutic potential in conditions characterized by inflammation .

Research Findings and Case Studies

Several research findings highlight the potential applications of this compound:

Eigenschaften

IUPAC Name |

4,4-difluoro-5-methylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6-2-4-10-5-3-7(6,8)9;/h6,10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDRDAHGUYXQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCC1(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823931-22-1 | |

| Record name | 4,4-difluoro-5-methylazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.